2-Cyclohexen-1-one, 5,5-dimethyl-3-(phenylamino)- 2-Cyclohexen-1-one, 5,5-dimethyl-3-(phenylamino)-
Brand Name: Vulcanchem
CAS No.: 18940-21-1
VCID: VC1964852
InChI: InChI=1S/C14H17NO/c1-14(2)9-12(8-13(16)10-14)15-11-6-4-3-5-7-11/h3-8,15H,9-10H2,1-2H3
SMILES: CC1(CC(=CC(=O)C1)NC2=CC=CC=C2)C
Molecular Formula: C14H17NO
Molecular Weight: 215.29 g/mol

2-Cyclohexen-1-one, 5,5-dimethyl-3-(phenylamino)-

CAS No.: 18940-21-1

Cat. No.: VC1964852

Molecular Formula: C14H17NO

Molecular Weight: 215.29 g/mol

* For research use only. Not for human or veterinary use.

2-Cyclohexen-1-one, 5,5-dimethyl-3-(phenylamino)- - 18940-21-1

Specification

CAS No. 18940-21-1
Molecular Formula C14H17NO
Molecular Weight 215.29 g/mol
IUPAC Name 3-anilino-5,5-dimethylcyclohex-2-en-1-one
Standard InChI InChI=1S/C14H17NO/c1-14(2)9-12(8-13(16)10-14)15-11-6-4-3-5-7-11/h3-8,15H,9-10H2,1-2H3
Standard InChI Key LIHRRTOWVCDHLR-UHFFFAOYSA-N
SMILES CC1(CC(=CC(=O)C1)NC2=CC=CC=C2)C
Canonical SMILES CC1(CC(=CC(=O)C1)NC2=CC=CC=C2)C

Introduction

Chemical Structure and Properties

2-Cyclohexen-1-one, 5,5-dimethyl-3-(phenylamino)- has the molecular formula C14H17NO and a molecular weight of 215.29 g/mol . The structure consists of a cyclohexenone ring with dimethyl substituents at the 5-position and a phenylamino group at the 3-position. This arrangement creates a highly conjugated system that contributes to the compound's unique chemical and biological properties.

Physical Properties

The compound exists as a crystalline solid with specific spectroscopic characteristics that aid in its identification and purity assessment. Key physical properties of this compound are summarized in Table 1.

PropertyValueReference
Molecular FormulaC14H17NO
Molecular Weight215.29 g/mol
Physical StateCrystalline solid
Melting Point165°C
SolubilitySoluble in organic solvents (chloroform, DMSO)

Structural Features

The compound's structural features include:

  • A cyclohexenone ring with dimethyl substituents at the 5-position

  • A phenylamino group at the 3-position

  • An enamine structure that forms part of the N-C=C-C=O conjugation system

  • Potential for hydrogen bonding through the NH group

This structural arrangement contributes to intermolecular hydrogen bonding, which enhances the stability of the compound compared to other enamines .

Synthesis Methods

Conventional Methods

Traditional synthesis of 2-Cyclohexen-1-one, 5,5-dimethyl-3-(phenylamino)- involves the reaction between 5,5-dimethylcyclohexane-1,3-dione and aniline. This method typically requires refluxing in an appropriate solvent with continuous water removal. The conventional approach often requires extended reaction times and may produce moderate yields .

Microwave-Assisted Synthesis

Recent advances have led to the development of more environmentally friendly synthesis methods, particularly microwave-assisted processes. As reported by Balakrishnan and Ramanathan, a solvent-free microwave irradiation method using sodium bisulfate as a catalyst significantly improves the synthesis of this compound and its derivatives .

The reaction pathway can be summarized as follows:

5,5-dimethylcyclohexane-1,3-dione + aniline → 5,5-dimethyl-3-(phenylamino)cyclohex-2-en-1-one

This microwave-assisted method offers several advantages:

  • Reduced reaction time (3-10 minutes compared to hours with conventional methods)

  • Improved yield (approximately 70%)

  • Environmentally friendly (solvent-free conditions)

  • Economical process with reusable catalyst

Catalyst Reusability

An important aspect of the sodium bisulfate-catalyzed synthesis is the reusability of the catalyst. Research has shown that the catalyst can be recovered and reused for up to five reaction cycles without significant loss of catalytic activity. The yield remains relatively consistent across multiple cycles, as demonstrated in Figure 1 from the original research .

Spectroscopic Characterization

Detailed spectroscopic data is essential for confirming the structure and purity of synthesized 2-Cyclohexen-1-one, 5,5-dimethyl-3-(phenylamino)-. The following spectroscopic techniques provide valuable information about its structure.

Infrared Spectroscopy (IR)

IR spectroscopy reveals characteristic absorption bands that confirm the functional groups present in the compound. Key IR spectral features include:

Wavenumber (cm^-1)Assignment
3042.09Aromatic C-H stretching
2889.54Aliphatic C-H stretching
1656.67Amide C=O stretching
1418.05C=N stretching
645.15, 735.42, 784.42Aromatic ring stretching

These IR absorption bands are consistent with the expected structure of the compound and provide confirmation of the successful synthesis .

^1H NMR Spectroscopy

^1H NMR spectroscopy provides critical information about the hydrogen environments in the molecule. The characteristic signals in the ^1H NMR spectrum (CDCl3, δ ppm, 400 MHz) include:

Chemical Shift (δ ppm)Assignment
1.02-1.11Multiplet, 6H (two CH3 groups)
1.88-2.86Multiplet, 4H (methylene protons in cyclohexanone)
3.62Singlet, 1H (NH proton)
5.54Doublet, 1H (C-2 proton of cyclohexanone)
6.48-7.15Multiplet (aromatic protons)

These signals confirm the presence of key structural elements, including the dimethyl groups, cyclohexenone ring, and phenyl moiety .

^13C NMR Spectroscopy

^13C NMR spectroscopy further confirms the carbon framework of the molecule. The characteristic signals in the ^13C NMR spectrum (CDCl3, δ ppm, 100 MHz) include:

Chemical Shift (δ ppm)Assignment
198.93C=O carbon
27.21Methyl carbons in cyclohexanone ring
99.08C-2 of cyclohexanone
162.35C-3 of cyclohexanone
43.08C-4 of cyclohexanone
31.59C-5 of cyclohexanone
52.73C-6 of cyclohexanone
122.56-144.08Aromatic carbons

The chemical shifts observed in the ^13C NMR spectrum are consistent with the expected structure and provide confirmation of successful synthesis .

Biological Activities

Antimicrobial Properties

2-Cyclohexen-1-one, 5,5-dimethyl-3-(phenylamino)- and its derivatives have demonstrated significant antimicrobial properties. In vitro studies have shown activity against both gram-positive and gram-negative bacterial strains. The compound interacts with bacterial proteins, suggesting it targets cell wall synthesis mechanisms .

The antibacterial activities against various bacterial strains are summarized in Table 2, which reports the inhibition zones (in mm) at different concentrations.

CompoundE. coliS. aureus
Concentration10μg/mL5μg/mL2.5μg/mL10μg/mL5μg/mL2.5μg/mL
DMPC-1 (Phenylamino)201812151311
Ciprofloxacin (Standard)282219383226

The data indicates that while the compound shows moderate antimicrobial activity, it is less potent than conventional antibiotics like ciprofloxacin .

Molecular Docking Studies

Molecular docking studies have provided insights into the potential mechanism of action of this compound against bacterial targets. Docking simulations with bacterial proteins suggest that the compound forms hydrogen bonding interactions with specific protein targets. The compound shows good interaction with bacterial protein 1UAG, with binding scores that suggest potential therapeutic applications .

Key findings from the docking studies include:

  • Formation of hydrogen bonding interactions with bacterial proteins

  • Interaction scores ranging from -6.7 to -7.5 kJ/mol

  • Evidence supporting cell wall synthesis inhibition as a potential mechanism of action

Structure-Activity Relationships

Analysis of the structure-activity relationships of 2-Cyclohexen-1-one, 5,5-dimethyl-3-(phenylamino)- and its derivatives provides valuable insights into the molecular features that influence biological activity. Comparing this compound with related structures containing different substituents on the phenyl ring reveals important trends.

Effect of Substituents

The parent compound with an unsubstituted phenyl ring (2-Cyclohexen-1-one, 5,5-dimethyl-3-(phenylamino)-) serves as a reference point for comparing the effects of various substituents. Derivatives with electron-withdrawing groups (e.g., nitro, halogen) on the phenyl ring often show enhanced biological activity compared to the parent compound .

For example, the 4-nitro derivative (DMPC-4) demonstrates improved binding scores in molecular docking studies, indicating stronger interactions with bacterial protein targets. This suggests that electron-withdrawing groups may enhance the compound's ability to interact with biological targets .

Importance of the Enamine Moiety

The N-C=C-C=O conjugation system (enamine moiety) is a critical structural feature that contributes to the stability and reactivity of these compounds. This conjugation system enables these compounds to act as reactive intermediates in organic synthesis and contributes to their biological activities .

Applications

Synthetic Intermediates

Due to their reactive enamine structure, 2-Cyclohexen-1-one, 5,5-dimethyl-3-(phenylamino)- and related compounds serve as valuable intermediates in organic synthesis. They are particularly useful for the preparation of heterocyclic compounds, pharmaceuticals, and other complex organic molecules .

Related Compounds

Several structural analogs of 2-Cyclohexen-1-one, 5,5-dimethyl-3-(phenylamino)- have been reported in the literature, offering opportunities for structural comparison and insight into structure-activity relationships.

Bromo Derivative

The 2-bromo derivative, 2-Cyclohexen-1-one, 2-bromo-5,5-dimethyl-3-(phenylamino)-, has the molecular formula C14H16BrNO and a molecular weight of 294.19 g/mol. This compound incorporates a bromine atom at the 2-position of the cyclohexenone ring, which significantly alters its reactivity and potentially its biological activity .

Nitro Derivatives

Derivatives with nitro substituents on the phenyl ring, such as 5,5-dimethyl-3-[(4-nitrophenyl)amino]cyclohex-2-en-1-one, show distinct properties and potentially enhanced biological activities. The 4-nitro derivative has demonstrated good antimicrobial activity and favorable binding interactions in molecular docking studies .

Halogenated Derivatives

Derivatives with halogen substituents, such as 5,5-dimethyl-3-[(4-chlorophenyl)amino]cyclohex-2-en-1-one and 5,5-dimethyl-3-[(4-bromophenyl)amino]cyclohex-2-en-1-one, represent another important class of analogs. These compounds retain the core structure but incorporate electron-withdrawing halogen atoms that can influence both their physical properties and biological activities .

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